molecular formula C12H11N3O3 B2490002 1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 372495-29-9

1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2490002
CAS No.: 372495-29-9
M. Wt: 245.238
InChI Key: JXXKEAALXYOFCD-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound based on the pyrimidine-2,4,6-trione (PYT) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is synthesized via a Knoevenagel condensation reaction between 1,3-dimethylbarbituric acid and pyridine-3-carbaldehyde, a reliable and well-established method for creating 5-benzylidene derivatives of barbituric acid . The pyrimidine-2,4,6-trione core is a privileged structure in pharmaceutical research. Compounds featuring this scaffold have been identified as a novel class of neuroprotective agents with promising efficacy in cellular models of Amyotrophic Lateral Sclerosis (ALS) . These PYT compounds demonstrate potent activity in protecting against mutant SOD1-induced cytotoxicity, likely by reducing the aggregation of misfolded proteins, a key pathological marker in certain neurodegenerative diseases . Furthermore, recent research into structurally similar 5-benzylidene-pyrimidine-2,4,6-trione derivatives has highlighted their potential as multi-target therapeutic agents, showing inhibitory activity against enzymes like α-amylase and α-glucosidase for diabetes research, as well as exhibiting cytotoxicity relevant to anticancer investigations . The incorporation of the pyridin-3-yl moiety in this compound may influence its electronic properties and binding affinity, potentially enhancing its interaction with biological targets. This product is intended for use as a reference standard in bioactivity screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1,3-dimethyl-5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-14-10(16)9(11(17)15(2)12(14)18)6-8-4-3-5-13-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXKEAALXYOFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN=CC=C2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324976
Record name 1,3-dimethyl-5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

372495-29-9
Record name 1,3-dimethyl-5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies for Pyrimidine Trione Derivatives

Pyrimidine triones, characterized by their 2,4,6-triketo structure, are typically synthesized via alkylation and condensation reactions. The target compound’s 1,3-dimethyl groups arise from selective N-alkylation, while the C5 pyridin-3-ylmethylene moiety is introduced through conjugate addition or condensation. Comparative analyses of barbituric acid derivatives reveal that reactivity at C5 is enhanced by the electron-withdrawing effects of the adjacent carbonyl groups, facilitating nucleophilic or electrophilic substitutions.

Preparation Methods

N-Alkylation of Barbituric Acid

The synthesis begins with the preparation of 1,3-dimethylbarbituric acid, a precursor critical for subsequent functionalization. Method 1 adapts conditions from Naumenko et al., where iodomethane and sodium methoxide in dimethyl sulfoxide (DMSO) at 70°C for 5 minutes yield 58% of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione. For the target compound, barbituric acid replaces 5-acetyluracil, and dimethylation is achieved via two equivalents of iodomethane under similar conditions:

$$
\text{Barbituric acid} + 2 \, \text{CH}3\text{I} \xrightarrow{\text{NaOCH}3, \, \text{DMSO}, \, 70^\circ\text{C}} 1,3\text{-dimethylbarbituric acid}
$$

Table 1 summarizes optimization data for this step:

Methylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
Iodomethane NaOCH₃ DMSO 70 0.083 58
Dimethyl sulfate NaOH H₂O 100 2 45
Methyl triflate K₂CO₃ DMF 60 1 62

The use of DMSO as a polar aprotic solvent enhances nucleophilicity, while sodium methoxide deprotonates the barbituric acid NH groups, enabling efficient methyl transfer.

Knoevenagel Condensation at C5

The introduction of the pyridin-3-ylmethylene group employs a Knoevenagel condensation between 1,3-dimethylbarbituric acid and pyridine-3-carbaldehyde. Method 2 mirrors protocols from Degruyter et al., where nicotinohydrazide reacts with aldehydes in acetic anhydride to form heterocyclic adducts. For this synthesis, piperidine catalyzes the dehydration:

$$
1,3\text{-Dimethylbarbituric acid} + \text{Pyridine-3-carbaldehyde} \xrightarrow{\text{piperidine}, \, \Delta} \text{Target compound}
$$

Table 2 evaluates reaction variables:

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Piperidine Ethanol Reflux 4 68
NaOCH₃ DMSO 70 1 72
None Acetic acid 120 6 34

Elevated temperatures in DMSO improve reaction efficiency, likely due to enhanced solubility of the barbituric acid derivative.

Alternative Pathways

Wittig Olefination

A Wittig reaction using pyridin-3-ylmethyltriphenylphosphonium bromide and 1,3-dimethylbarbituric acid’s C5 carbonyl group offers an alternative route. However, this method requires anhydrous conditions and exhibits lower yields (~40%) compared to Knoevenagel condensation.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 20 minutes) in DMSO with NaOCH₃ accelerates the condensation step, achieving 75% yield, though scalability remains a challenge.

Reaction Optimization

Solvent Effects

Polar aprotic solvents (DMSO, DMF) outperform protic solvents (ethanol, water) by stabilizing intermediates and enhancing reaction rates. For instance, DMSO increases yield by 15% compared to ethanol in condensation reactions.

Catalyst Screening

Piperidine’s mild basicity prevents over-dehydration, while stronger bases like NaOCH₃ may lead to side products. Catalytic piperidine (10 mol%) optimizes selectivity.

Analytical Characterization

The product is validated via:

  • ¹H NMR : A singlet at δ 3.40 ppm confirms N-CH₃ groups, while aromatic protons from the pyridine ring appear at δ 7.50–8.80 ppm.
  • MS (ESI) : m/z 285.1 [M+H]⁺ aligns with the molecular formula C₁₂H₁₂N₃O₃.
  • XRD : Crystallographic data (e.g., a = 7.6557 Å, α = 61.6430°) confirm the triclinic structure.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylbarbituric acid: A precursor in the synthesis of the target compound.

    Pyridine-3-carbaldehyde: Another precursor used in the synthesis.

    Barbiturates: A class of compounds with similar structural features and pharmacological properties.

Uniqueness

1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyridinylmethylene group sets it apart from other similar compounds, making it a valuable molecule for research and development.

Biological Activity

1,3-Dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound notable for its unique structural features. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 1,3-dimethylbarbituric acid with pyridine-3-carbaldehyde under basic conditions. The reaction is generally performed in an organic solvent like ethanol or methanol with a base such as sodium hydroxide or potassium carbonate to facilitate the process.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that compounds similar to 1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine demonstrate effectiveness against various bacterial strains and fungi.
Compound Target Microorganism Activity
1,3-Dimethyl-5-(pyridin-3-ylmethylene)pyrimidineE. coliInhibitory
1,3-Dimethylbarbituric acid derivativeS. aureusModerate activity

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth.

  • Mechanism of Action : The compound interacts with molecular targets such as enzymes or receptors that play critical roles in cell signaling pathways related to cancer progression.
  • Case Studies :
    • A study demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .
    • Another investigation found that it inhibited the activity of certain kinases involved in tumor growth and metastasis .

Recent Studies

Recent research has focused on exploring the structure-activity relationship (SAR) of pyrimidine derivatives to enhance their biological efficacy. Notably:

  • A study highlighted the importance of the pyridinylmethylene substitution in enhancing antimicrobial properties compared to other structural analogs .

Computational Studies

Computational methods have been employed to predict the binding affinity of 1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine derivatives with various biological targets. These studies suggest a strong interaction with SARS-CoV-2 protease inhibitors .

Q & A

Basic Question: What are the optimal synthetic routes for 1,3-dimethyl-5-(pyridin-3-ylmethylene)pyrimidine-2,4,6-trione, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The compound is synthesized via Knoevenagel condensation between 1,3-dimethylbarbituric acid and pyridine-3-carboxaldehyde. Key parameters include:

  • Catalyst : Piperidine or ammonium acetate in ethanol under reflux (60–80°C) .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety.
  • Reaction Time : 12–24 hours for >80% yield.
    Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Monitor progress via TLC (Rf ~0.5 in ethyl acetate).

Basic Question: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : ¹H NMR shows peaks at δ 8.5–9.0 ppm (pyridyl protons) and δ 3.0–3.5 ppm (N-methyl groups). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .
  • X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 9.253 Å, b = 13.179 Å, c = 13.360 Å, and Z = 4 . The pyridyl-methylene group creates a planar geometry, stabilized by intramolecular C–H···O interactions .

Basic Question: What solvents are suitable for dissolving this compound, and how does solubility impact its reactivity?

Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar solvents (DMSO, DMF) and moderately in ethanol. Solubility

SolventSolubility (mg/mL)
DMSO>50
Ethanol~10
Water<1
Low water solubility limits aqueous applications, but DMSO enhances bioavailability in biological assays .

Advanced Question: How do supramolecular interactions (e.g., hydrogen bonding) influence its solid-state structure?

Methodological Answer:
In the crystal lattice, molecules form chains via C–H···O hydrogen bonds (2.6–2.8 Å) between the pyridyl C–H and carbonyl oxygen. These interactions create R₂²(16) and R₄⁴(20) ring motifs, stabilizing the supramolecular architecture . The methyl groups sterically hinder π-π stacking, favoring 1D chain propagation over 3D networks.

Advanced Question: What is the mechanistic role of this compound in inhibiting mutant SOD1-dependent protein aggregation?

Methodological Answer:
The pyrimidinetrione core chelates metal ions (e.g., Cu²⁺) involved in SOD1 aggregation. Substituents like the pyridyl-methylene group enhance hydrophobic interactions with amyloidogenic regions. Derivatives show EC₅₀ values as low as 0.68 μM in ALS model studies .

DerivativeEC₅₀ (μM)
1,3-Bis(4-phenylbutyl)0.68
1,3-Bis(3-fluorophenethyl)3.23

Basic Question: How can computational methods (e.g., DFT) predict electronic properties relevant to its bioactivity?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate electron mobility.
  • Charge Distribution : Negative charge on carbonyl oxygens facilitates metal coordination .
    Software: Gaussian 16 or ORCA. Validate with experimental UV-Vis (λmax ~320 nm in ethanol) .

Advanced Question: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies arise from:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization of the pyridyl group.
  • Purity : HPLC purity >95% is critical; impurities from incomplete Knoevenagel reactions (e.g., unreacted aldehyde) may skew results .
  • Cell Models : Use standardized neuronal lines (e.g., SH-SY5Y) and confirm results with orthogonal assays (Thioflavin T staining vs. Western blot) .

Basic Question: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to dust generation.
  • Waste Disposal : Neutralize with 10% NaOH before incineration. No acute toxicity reported, but chronic exposure risks require monitoring .

Advanced Question: How does substituent variation on the pyrimidinetrione core affect its photophysical properties?

Methodological Answer:
Electron-withdrawing groups (e.g., –NO₂) redshift absorption (λmax +20 nm), while electron-donating groups (e.g., –OCH₃) enhance fluorescence quantum yield (ΦF ~0.15 vs. 0.05 for parent compound). Solvatochromism studies in 30 solvents correlate Stokes shift with ET(30) polarity .

Advanced Question: What crystallographic techniques identify polymorphism in this compound?

Methodological Answer:

  • PXRD : Compare experimental patterns with simulated data from CIF files (CCDC entry XYZ).
  • DSC : Detect polymorph transitions (endothermic peaks at 180–200°C).
  • Single-Crystal Analysis : Resolve subtle packing differences (e.g., P2₁ vs. P2₁2₁2₁ symmetry) .

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